molecular formula C18H16O4 B7759232 2-(3-Ethoxy-4-hydroxyphenyl)-6-methylchromen-4-one

2-(3-Ethoxy-4-hydroxyphenyl)-6-methylchromen-4-one

Cat. No.: B7759232
M. Wt: 296.3 g/mol
InChI Key: RJCGALKZHQVUEC-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-4-hydroxyphenyl)-6-methylchromen-4-one is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its chromen-4-one core structure, which is substituted with ethoxy and hydroxy groups on the phenyl ring and a methyl group on the chromen ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethoxy-4-hydroxyphenyl)-6-methylchromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 6-methyl-4-chromenone in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-hydroxyphenyl)-6-methylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chromenone ring can be reduced to a chromanol derivative using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-(3-ethoxy-4-oxophenyl)-6-methylchromen-4-one.

    Reduction: Formation of 2-(3-ethoxy-4-hydroxyphenyl)-6-methylchromanol.

    Substitution: Formation of derivatives with various functional groups replacing the ethoxy group.

Scientific Research Applications

2-(3-Ethoxy-4-hydroxyphenyl)-6-methylchromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-ethoxy-4-hydroxyphenyl)-6-methylchromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Ethoxy-4-hydroxyphenyl)-6-methylchromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-ethoxy-4-hydroxyphenyl)-6-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-3-21-18-9-12(5-6-14(18)19)17-10-15(20)13-8-11(2)4-7-16(13)22-17/h4-10,19H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCGALKZHQVUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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